molecular formula C12H19NS B10842046 2-N-Methylamino-1-(4-ethylthiophenyl)propane

2-N-Methylamino-1-(4-ethylthiophenyl)propane

Cat. No.: B10842046
M. Wt: 209.35 g/mol
InChI Key: LCGABASJFJNHGF-UHFFFAOYSA-N
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Description

2-N-Methylamino-1-(4-ethylthiophenyl)propane is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a methylamino group attached to the second carbon of the propane chain and an ethylthio group attached to the fourth position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Methylamino-1-(4-ethylthiophenyl)propane typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-ethylthiophenylacetone, through the reaction of 4-ethylthiophenol with an appropriate acetylating agent.

    Reductive Amination: The intermediate is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride. This step results in the formation of the desired compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-N-Methylamino-1-(4-ethylthiophenyl)propane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-N-Methylamino-1-(4-ethylthiophenyl)propane involves its interaction with serotonin transporters. The compound binds to these transporters, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft. This action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used as antidepressants . The molecular targets include the serotonin transporter protein, and the pathways involved are related to serotonin signaling and neurotransmission .

Comparison with Similar Compounds

2-N-Methylamino-1-(4-ethylthiophenyl)propane can be compared with other phenethylamine derivatives:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthio group and methylamino substitution confer unique reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

1-(4-ethylsulfanylphenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C12H19NS/c1-4-14-12-7-5-11(6-8-12)9-10(2)13-3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

LCGABASJFJNHGF-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=C(C=C1)CC(C)NC

Origin of Product

United States

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